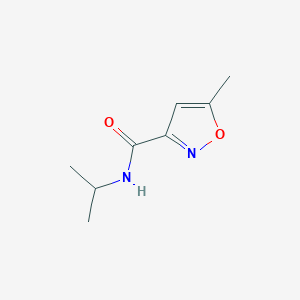
5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide, also known as A-438079, is a synthetic compound that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound belongs to the oxazole class of compounds and has been found to exhibit potent and selective antagonism of the P2X7 receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system.
Aplicaciones Científicas De Investigación
Gold Catalysis in Oxazole Synthesis
One application of related oxazole compounds involves gold catalysis for the synthesis of oxazoles from N-propargylcarboxamides under mild conditions. This process allows for the direct and catalytic preparation of alkylidene oxazolines, highlighting the compound's role in facilitating novel synthetic routes in organic chemistry (Hashmi et al., 2004).
Heterocyclic Derivative Syntheses
Another study focuses on the synthesis of heterocyclic derivatives, including oxazoles, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This process yields various derivatives indicating the compound's utility in creating complex heterocyclic structures with potential applications in material science and drug development (Bacchi et al., 2005).
Synthesis of Macrolides
Oxazoles have been used as precursors in the synthesis of macrolides, such as recifeiolide and curvularin. The study demonstrates the compound's application in synthesizing complex natural products, emphasizing its importance in the field of medicinal chemistry and drug synthesis (Wasserman et al., 1981).
Inhibitory Activity on Blood Platelet Aggregation
Methyl 5-substituted oxazole-4-carboxylates, synthesized from related oxazole compounds, have shown inhibitory activity on blood platelet aggregation. This discovery points towards potential therapeutic applications of oxazole derivatives in treating cardiovascular diseases (Ozaki et al., 1983).
Propiedades
IUPAC Name |
5-methyl-N-propan-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)9-8(11)7-4-6(3)12-10-7/h4-5H,1-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKIHYCFEGSOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2532333.png)
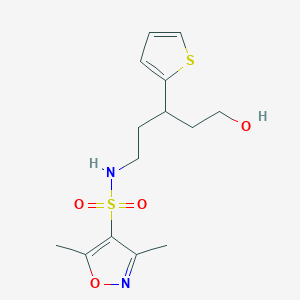
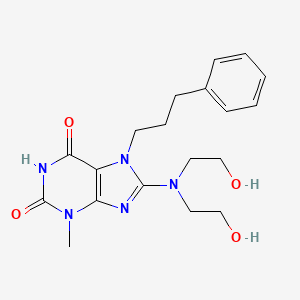
![2-(methylsulfanyl)-N-[5-(thiophen-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2532337.png)
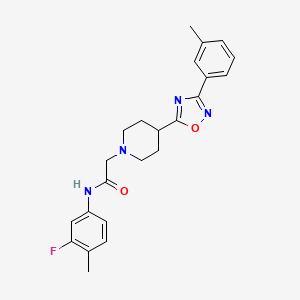
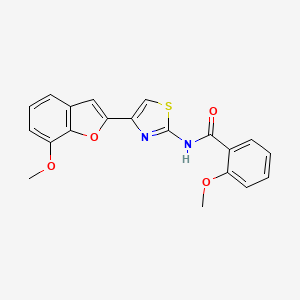
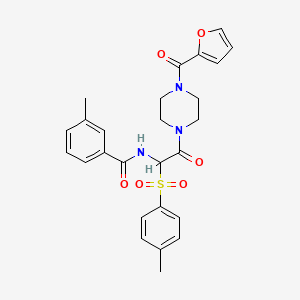
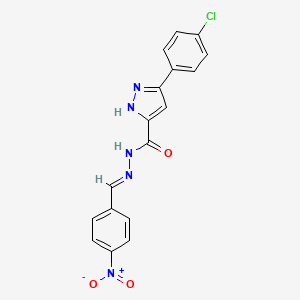
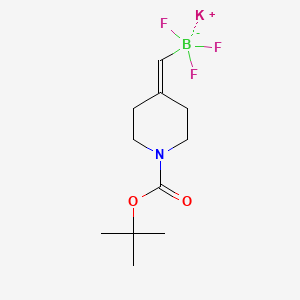
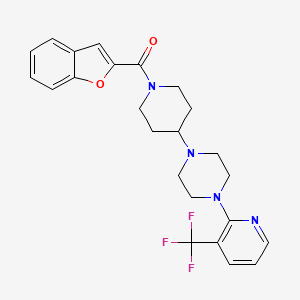
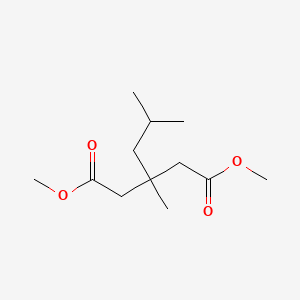

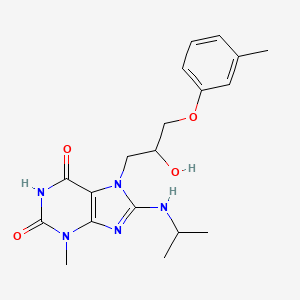
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2532355.png)